Methyl 6-amino-1H-indazole-4-carboxylate
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Overview
Description
Methyl 6-amino-1H-indazole-4-carboxylate is a chemical compound with the molecular formula C9H9N3O2. It belongs to the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry . Indazole derivatives have been extensively studied for their potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities .
Mechanism of Action
Target of Action
Methyl 6-amino-1H-indazole-4-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indazole derivatives are known to inhibit, regulate, and modulate various kinases, including chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a role in the treatment of diseases such as cancer .
Biochemical Pathways
Indazole derivatives are known to impact a broad range of biochemical pathways due to their interaction with various receptors .
Pharmacokinetics
It is known that the compound is a solid at room temperature .
Result of Action
This compound has been reported to show inhibitory activity against influenza A, with an IC50 value of 7.53 µmol/L . This suggests that the compound may have antiviral properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-amino-1H-indazole-4-carboxylate typically involves the reaction of 2-nitrophenylacetic acid with formaldehyde and tetrabutylammonium iodide in the presence of potassium carbonate in toluene . This reaction yields 2-(2-nitrophenyl)acrylate, which is then subjected to further reactions to obtain the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of efficient catalysts, optimized reaction conditions, and scalable purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1H-indazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the indazole ring .
Scientific Research Applications
Methyl 6-amino-1H-indazole-4-carboxylate has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl 6-amino-1H-indazole-4-carboxylate include other indazole derivatives such as:
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- 1-Methyl-1H-indazole-4-acetic acid
- 2-(1-Methyl-1H-indazol-4-yl) propanoic acid
Uniqueness
This compound is unique due to its specific substitution pattern on the indazole ring, which can confer distinct biological activities and chemical reactivity compared to other indazole derivatives . This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
methyl 6-amino-1H-indazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)6-2-5(10)3-8-7(6)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLZUUYWSHYFPY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C=NNC2=CC(=C1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60646145 |
Source
|
Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-56-9 |
Source
|
Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885518-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 6-amino-1H-indazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60646145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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